Cas no 573968-16-8 ((4S,4'S)-2,2'-Cyclopropylidenebis[4,5-dihydro-4-phenylox azole],99%e.e.)
![(4S,4'S)-2,2'-Cyclopropylidenebis[4,5-dihydro-4-phenylox
azole],99%e.e. structure](https://de.kuujia.com/scimg/cas/573968-16-8x500.png)
573968-16-8 structure
Produktname:(4S,4'S)-2,2'-Cyclopropylidenebis[4,5-dihydro-4-phenylox
azole],99%e.e.
(4S,4'S)-2,2'-Cyclopropylidenebis[4,5-dihydro-4-phenylox azole],99%e.e. Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (4S,4'S)-2,2'-Cyclopropylidenebis[4,5-dihydro-4-phenylox azole],99%e.e.
- (4S,4'S)-2,2'-Cyclopropylidenebis[4,5-dihydro-4-phenyloxazole]
- (4S,4'S)-2,2'-(Cyclopropane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)
- Oxazole, 2,2'-cyclopropylidenebis[4,5-dihydro-4-phenyl-, (4S,4'S)- (9CI)
- (4S)-4-phenyl-2-[1-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]cyclopropyl]-4,5-dihydro-1,3-oxazole
- G70847
- CS-0064058
- 573968-16-8
-
- Inchi: 1S/C21H20N2O2/c1-3-7-15(8-4-1)17-13-24-19(22-17)21(11-12-21)20-23-18(14-25-20)16-9-5-2-6-10-16/h3,5,7-10,13-14H,1-2,4,6,11-12H2
- InChI-Schlüssel: KGSWRARIQBMABX-UHFFFAOYSA-N
- Lächelt: C1(C2=NC(C3=CCCC=C3)=CO2)(C2=NC(C3=CCCC=C3)=CO2)CC1
Berechnete Eigenschaften
- Genaue Masse: 332.152477885g/mol
- Monoisotopenmasse: 332.152477885g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 25
- Anzahl drehbarer Bindungen: 4
- Komplexität: 508
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 2
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topologische Polaroberfläche: 43.2Ų
(4S,4'S)-2,2'-Cyclopropylidenebis[4,5-dihydro-4-phenylox azole],99%e.e. Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P021JO4-5mg |
(4S,4'S)-2,2'-(Cyclopropane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) |
573968-16-8 | 98% | 5mg |
$78.00 | 2023-12-16 | |
1PlusChem | 1P021JO4-10mg |
(4S,4'S)-2,2'-(Cyclopropane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) |
573968-16-8 | 98% | 10mg |
$120.00 | 2023-12-16 | |
Aaron | AR021JWG-5mg |
(4S,4'S)-2,2'-(Cyclopropane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) |
573968-16-8 | 98% | 5mg |
$79.00 | 2025-02-13 | |
Aaron | AR021JWG-10mg |
(4S,4'S)-2,2'-(Cyclopropane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) |
573968-16-8 | 98% | 10mg |
$140.00 | 2025-02-13 | |
Aaron | AR021JWG-50mg |
(4S,4'S)-2,2'-(Cyclopropane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) |
573968-16-8 | 98% | 50mg |
$303.00 | 2025-02-13 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S906290-10mg |
(4S,4'S)-2,2'-(Cyclopropane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) |
573968-16-8 | 98% | 10mg |
¥646.20 | 2022-09-28 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S906290-50mg |
(4S,4'S)-2,2'-(Cyclopropane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) |
573968-16-8 | 98% | 50mg |
¥2,574.00 | 2022-09-28 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | X196199A-10mg |
(4S,4'S)-2,2'-Cyclopropylidenebis[4,5-dihydro-4-phenylox
azole],99%e.e. |
573968-16-8 | 0.98 | 10mg |
¥1312.2 | 2024-07-24 |
(4S,4'S)-2,2'-Cyclopropylidenebis[4,5-dihydro-4-phenylox azole],99%e.e. Verwandte Literatur
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347
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